2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide
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Overview
Description
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a dihydrocyclopenta[b]indole core and a dimethoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide typically involves a multi-step process. One common method includes the copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . This reaction provides a straightforward access to dihydrocyclopenta[b]indoles, which can then be further functionalized to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar catalytic processes and optimization of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones: These compounds share a similar indole core and exhibit comparable chemical reactivity.
2,3-disubstituted indoles: These compounds have structural similarities and are synthesized via tandem reactions involving reduction, condensation, and cyclization.
Uniqueness
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both the dihydrocyclopenta[b]indole core and the dimethoxyphenylacetamide moiety
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2,3-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-12-6-9-16(21(19)26-2)22-20(24)13-23-17-10-4-3-7-14(17)15-8-5-11-18(15)23/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMVMXHKKPYXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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